N-{1-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide
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Overview
Description
N-{1-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide is a complex organic compound that features a benzimidazole core, a pyrrolidine ring, and a cyclohexanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. The pyrrolidine ring is then introduced via nucleophilic substitution reactions, often using pyrrolidine and an appropriate alkyl halide. The final step involves the formation of the cyclohexanecarboxamide group through amide bond formation, typically using cyclohexanecarboxylic acid and a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized under strong oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while reduction could produce amine-substituted benzimidazoles.
Scientific Research Applications
N-{1-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-{1-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity, while the cyclohexanecarboxamide group could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2,5-diones, which have various biological activities.
Cyclohexanecarboxamide derivatives: Compounds like gabapentin, which is used as an anticonvulsant.
Uniqueness
N-{1-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide is unique due to its combination of three distinct functional groups, each contributing to its overall biological activity and potential therapeutic applications. This combination allows for a diverse range of interactions with biological targets, making it a versatile compound for drug discovery and development.
Properties
IUPAC Name |
N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c25-19(16-8-2-1-3-9-16)22-20-21-17-10-4-5-11-18(17)24(20)15-14-23-12-6-7-13-23/h4-5,10-11,16H,1-3,6-9,12-15H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXBOPHUVZTJNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3N2CCN4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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